molecular formula C14H21NO B4677803 [1-(2-phenylethyl)-2-piperidinyl]methanol

[1-(2-phenylethyl)-2-piperidinyl]methanol

Cat. No. B4677803
M. Wt: 219.32 g/mol
InChI Key: CFQQKOHGYGXMPR-UHFFFAOYSA-N
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Description

[1-(2-phenylethyl)-2-piperidinyl]methanol is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is also known as PM, and it is a synthetic molecule that belongs to the family of opioids. The purpose of

Scientific Research Applications

PM has several potential applications in scientific research. One of the most promising areas of research is in the field of pain management. PM has been shown to have potent analgesic properties, and it may be useful in the development of new pain medications. Additionally, PM has been shown to have anxiolytic and antidepressant effects, which could make it useful in the treatment of mood disorders.

Mechanism of Action

The mechanism of action of PM is not well understood, but it is believed to act as an agonist at the mu-opioid receptor. This receptor is involved in the regulation of pain, mood, and reward, and the activation of this receptor is responsible for the analgesic and mood-altering effects of opioids.
Biochemical and Physiological Effects
PM has several biochemical and physiological effects, including analgesia, sedation, and respiratory depression. These effects are similar to those of other opioids, and they are mediated by the activation of the mu-opioid receptor. PM has also been shown to have anxiolytic and antidepressant effects, which may be related to its effects on the serotonin and norepinephrine systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of PM for lab experiments is its potency. PM has been shown to be more potent than morphine in animal studies, which could make it useful for studying the mu-opioid receptor and its downstream signaling pathways. Additionally, PM has a relatively simple chemical structure, which makes it easy to synthesize and modify for structure-activity relationship studies.
One of the main limitations of PM for lab experiments is its potential for abuse. PM is a synthetic opioid, and it has the potential to be addictive and habit-forming. Additionally, PM has been shown to have respiratory depressant effects, which could make it dangerous to handle in a laboratory setting.

Future Directions

There are several future directions for research on PM. One area of research is in the development of new pain medications. PM has been shown to have potent analgesic properties, and it may be useful in the development of new pain medications that are less addictive and have fewer side effects than current opioids.
Another area of research is in the development of new antidepressant and anxiolytic medications. PM has been shown to have anxiolytic and antidepressant effects, which could make it useful in the treatment of mood disorders.
Finally, there is a need for further research on the mechanism of action of PM. While it is believed to act as an agonist at the mu-opioid receptor, the exact mechanism of action is not well understood. Further research is needed to fully understand the pharmacology of PM and its potential applications in scientific research.
Conclusion
In conclusion, [1-(2-phenylethyl)-2-piperidinyl]methanol is a synthetic opioid that has several potential applications in scientific research. Its potency and simple chemical structure make it useful for studying the mu-opioid receptor and its downstream signaling pathways. Additionally, its analgesic, anxiolytic, and antidepressant effects make it a promising candidate for the development of new pain, mood, and anxiety medications. However, its potential for abuse and respiratory depressant effects make it important to handle with caution in a laboratory setting. Further research is needed to fully understand the pharmacology of PM and its potential applications in scientific research.

properties

IUPAC Name

[1-(2-phenylethyl)piperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c16-12-14-8-4-5-10-15(14)11-9-13-6-2-1-3-7-13/h1-3,6-7,14,16H,4-5,8-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQQKOHGYGXMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)CCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Phenylethyl)piperidin-2-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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